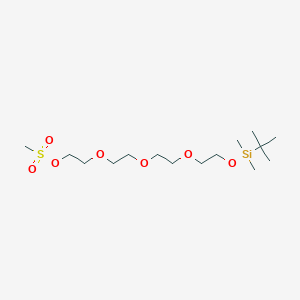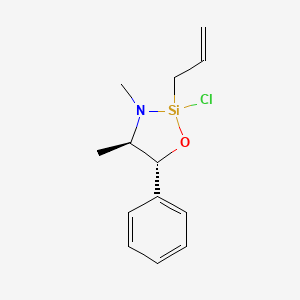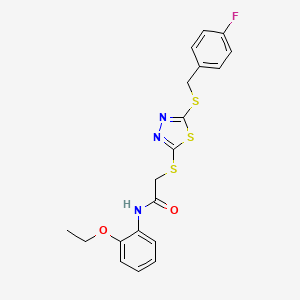
Sodium (s)-3-hydroxyisobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (s)-3-hydroxyisobutyrate is an organic sodium salt derived from 3-hydroxyisobutyric acid. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. It is known for its role in metabolic pathways and its potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (s)-3-hydroxyisobutyrate typically involves the neutralization of 3-hydroxyisobutyric acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent. The reaction can be represented as follows:
3-hydroxyisobutyric acid+sodium hydroxide→Sodium (s)-3-hydroxyisobutyrate+water
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and advanced purification techniques, such as crystallization and filtration, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Sodium (s)-3-hydroxyisobutyrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Sodium (s)-3-hydroxyisobutyrate has diverse applications in scientific research:
Chemistry: It is used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: It plays a role in metabolic studies and is used to investigate metabolic pathways.
Medicine: Potential therapeutic applications include its use as a metabolic modulator and in the treatment of metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Sodium (s)-3-hydroxyisobutyrate involves its role in metabolic pathways. It acts as a substrate for various enzymes, influencing metabolic processes. The compound can modulate the activity of enzymes involved in the synthesis and degradation of fatty acids, amino acids, and other biomolecules. Its effects are mediated through interactions with specific molecular targets and pathways, including those involved in energy metabolism and cellular signaling.
Comparación Con Compuestos Similares
Sodium lactate: Another sodium salt derived from an organic acid, used in similar applications.
Sodium pyruvate: Involved in metabolic pathways and used in biochemical research.
Sodium acetate: Commonly used in chemical synthesis and as a buffering agent.
Uniqueness: Sodium (s)-3-hydroxyisobutyrate is unique due to its specific structure and the particular metabolic pathways it influences. Unlike other similar compounds, it has distinct roles in the synthesis and degradation of specific biomolecules, making it valuable in targeted metabolic studies and therapeutic applications.
Propiedades
Fórmula molecular |
C4H7NaO3 |
|---|---|
Peso molecular |
126.09 g/mol |
Nombre IUPAC |
sodium;(2S)-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1 |
Clave InChI |
RBJZIQZDAZLXEK-DFWYDOINSA-M |
SMILES isomérico |
C[C@@H](CO)C(=O)[O-].[Na+] |
SMILES canónico |
CC(CO)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9H-fluoren-9-ylmethyl N-[(2R)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B12057683.png)
![4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B12057693.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057695.png)





![(2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate](/img/structure/B12057739.png)


![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057766.png)
